N'-(4-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide
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Description
“N’-(4-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide” is a chemical compound. The crystal structure of this compound is monoclinic, with a P21/n space group . The compound has a formula of C19H18N2O4 .
Synthesis Analysis
The synthesis of this compound involves the condensation of naphthohydrazide (10 mmol, 1.86 g) and vanillin (10 mmol, 1.52 g) dissolved in ethanol (15 mL). The mixture was refluxed for 4 hours. The target compound (2.88 g, yield 90%) was collected by filtration and washed with ethanol . The product was recrystallized in ethanol, and the crystals were obtained by slow evaporation within a few days .Molecular Structure Analysis
The molecular structure of the compound was determined using X-ray crystallography . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were reported .Physical And Chemical Properties Analysis
The compound has a monoclinic crystal structure with a P21/n space group . The crystallographic data includes a = 8.375(2) Å, b = 22.018(6) Å, c = 9.237(3) Å, β = 106.271(3)°, V = 1635.1(8) Å3, Z = 4 .Mechanism of Action
Target of Action
The primary targets of N’-(4-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It is known that the compound interacts with its targets, causing changes at the molecular level
Biochemical Pathways
Given the complexity of biochemical interactions, multiple pathways could potentially be affected
Action Environment
The action, efficacy, and stability of N’-(4-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules. The exact influence of these factors on the action of this compound is currently unknown and is an active area of research .
Properties
IUPAC Name |
N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-6-7-22-16(8-11)20-12(2)17(22)18(24)21-19-10-13-4-5-14(23)15(9-13)25-3/h4-10,23H,1-3H3,(H,21,24)/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEJWPGDJIVCFS-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC(=C(C=C3)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=CC(=C(C=C3)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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